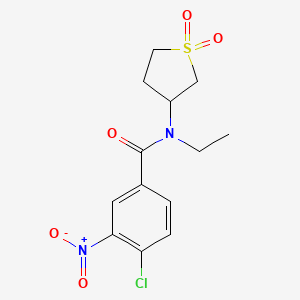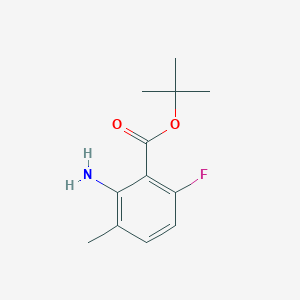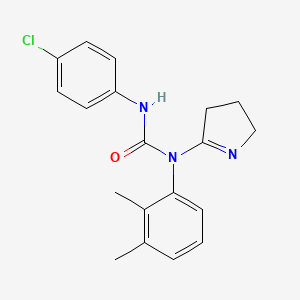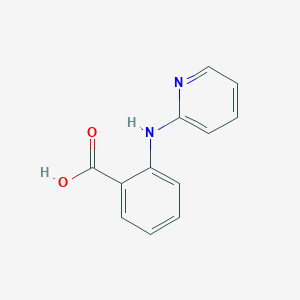
N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide” is a synthetic organic compound. It is derived from furan-2-carboxylic acid hydrazide .
Synthesis Analysis
The synthesis of similar compounds involves the heterocyclization of various substrates . For instance, a series of new N-(thiophen-2-yl) nicotinamide derivatives were synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Scientific Research Applications
PET Imaging of Microglia
A study by Horti et al. (2019) highlights the use of [11C]CPPC, a PET radiotracer specific for CSF1R, in imaging of reactive microglia and disease-associated microglia which contribute to neuroinflammation. This tool is valuable for exploring the immune environment in central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy, indicating its importance in developing new therapeutics for neuroinflammation (Horti et al., 2019).
Chemical Transformations
Research by Mochalov et al. (2016) on N-(2-Acylaryl)benzamides and analogous compounds, including N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, under Camps cyclization conditions shows the formation of various quinolinones. This work underscores the potential of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide in synthesizing complex molecules with high yields, offering pathways for creating novel chemical entities with potential applications in drug discovery and material science (Mochalov et al., 2016).
Supramolecular Chemistry
A study by Rahmani et al. (2016) examines the impact of aromaticity on the crystal packing of furan/thiophene carboxamide compounds, revealing how heteroatom substitution influences π-based interactions and hydrogen bonding in stabilizing supramolecular architectures. This research provides insights into designing materials with tailored properties for technological applications (Rahmani et al., 2016).
Synthesis and Application in Polymer Science
Sánchez et al. (2015) synthesized new fluorescent crosslinked aromatic polyamides containing phenylen, thiophene, and furane groups, demonstrating the effect of crosslinking and conjugation on fluorescence. This research offers potential applications in heat-sensitive devices and highlights the role of this compound derivatives in developing novel polymeric materials with specific optical properties (Sánchez et al., 2015).
Corrosion Inhibition
Murmu et al. (2020) explored the corrosion inhibition properties of azomethine functionalized triazole derivatives, including those derived from (furan-2-yl)methyleneamino and (thiophen-2-yl)methyleneamino, demonstrating their effectiveness in protecting mild steel in acidic environments. This study indicates the potential of this compound in developing corrosion inhibitors (Murmu et al., 2020).
Properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(9-3-4-9)14-8-10-5-6-11(16-10)12-2-1-7-17-12/h1-2,5-7,9H,3-4,8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUBTIJIYYQSHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2359098.png)
![2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2359099.png)
![2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2359100.png)




![3-[[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2359108.png)
![N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2359109.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2359110.png)



